
1,4-Piperazinedicarboxanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Piperazinedicarboxanilide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as PPDA and is a derivative of piperazine, which is a heterocyclic organic compound commonly used in pharmaceuticals and other chemical industries. PPDA is a versatile compound that has been studied extensively for its synthesis methods, mechanism of action, and potential applications in various scientific fields.
作用机制
The mechanism of action of PPDA is not well understood, and further research is needed to elucidate its mode of action. However, it has been shown that PPDA can interact with various biological molecules such as proteins and nucleic acids, which suggests that it may have potential applications in the field of biochemistry.
Biochemical and Physiological Effects:
PPDA has been shown to exhibit various biochemical and physiological effects, which makes it an attractive candidate for further research. PPDA has been shown to exhibit antioxidant and anti-inflammatory properties, which suggest that it may have potential applications in the treatment of various diseases such as cancer and arthritis. Additionally, PPDA has been shown to exhibit antimicrobial properties, which suggest that it may have potential applications in the development of new antibiotics.
实验室实验的优点和局限性
PPDA has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize, and it exhibits unique properties that make it an attractive candidate for various scientific fields. However, there are also some limitations to using PPDA in laboratory experiments. For example, its mechanism of action is not well understood, and further research is needed to elucidate its mode of action.
未来方向
There are several potential future directions for research on PPDA. One potential direction is to investigate its potential applications in the development of advanced materials such as polymers, coatings, and adhesives. Another potential direction is to investigate its potential applications in the field of biochemistry, particularly in the development of new drugs and antibiotics. Further research is needed to elucidate the mechanism of action of PPDA and to fully understand its potential applications in various scientific fields.
Conclusion:
In conclusion, 1,4-Piperazinedicarboxanilide is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method is relatively simple, and it exhibits unique properties that make it an attractive candidate for various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
合成方法
PPDA can be synthesized by the reaction of piperazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. This reaction results in the formation of PPDA, which is a white crystalline powder that is soluble in organic solvents. The synthesis of PPDA is a relatively simple process and can be carried out in a laboratory setting with ease.
科学研究应用
PPDA has been extensively studied for its potential applications in various scientific fields such as materials science, organic chemistry, and biochemistry. PPDA has been shown to exhibit unique properties such as high thermal stability, good solubility, and excellent film-forming ability. These properties make PPDA an ideal candidate for the development of advanced materials such as polymers, coatings, and adhesives.
属性
CAS 编号 |
6511-89-3 |
|---|---|
产品名称 |
1,4-Piperazinedicarboxanilide |
分子式 |
C18H20N4O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-N,4-N-diphenylpiperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |
InChI 键 |
ONUDVYZRNCZADU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
溶解度 |
3.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
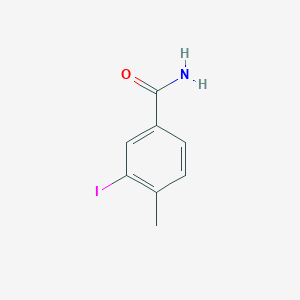
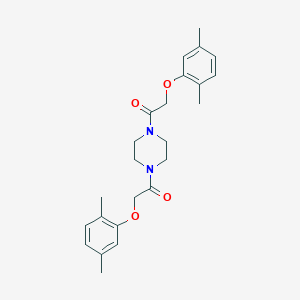


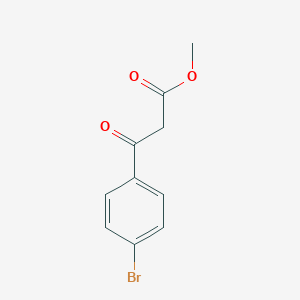
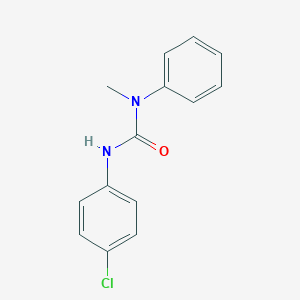
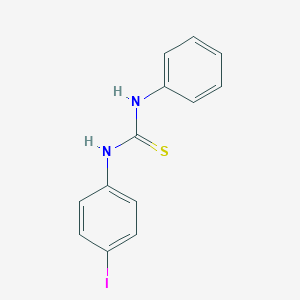
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
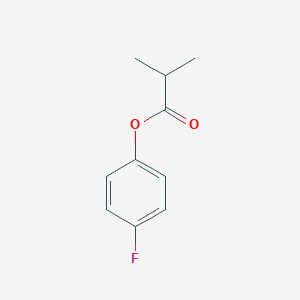

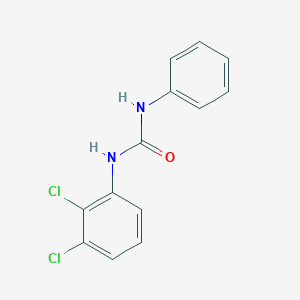
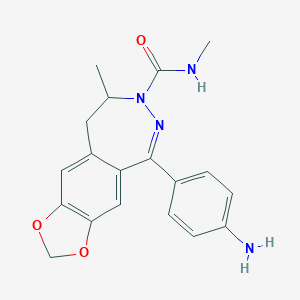
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)